![molecular formula C20H16N6S B287212 3-(4-methylphenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287212.png)
3-(4-methylphenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-methylphenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of triazolothiadiazoles and is known to exhibit diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been reported to act as an inhibitor of various enzymes and receptors. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-methylphenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been reported to have anticonvulsant effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-methylphenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse biological activities. The compound can be used to investigate the mechanism of action of various enzymes and receptors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in in vivo experiments.
Future Directions
There are several future directions for the research on 3-(4-methylphenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is to investigate its potential use as a diagnostic agent for Alzheimer's disease. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, the compound can be modified to improve its solubility and bioavailability for use in in vivo experiments.
Synthesis Methods
The synthesis of 3-(4-methylphenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The compound is synthesized by the reaction of 4-methylphenyl hydrazine with 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of phosphorous oxychloride. The resulting product is then condensed with 2-aminothiophenol in the presence of triethylamine to obtain the desired compound.
Scientific Research Applications
The 3-(4-methylphenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The compound has also been investigated for its potential use as a diagnostic agent for Alzheimer's disease.
properties
Product Name |
3-(4-methylphenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
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Molecular Formula |
C20H16N6S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-6-(5-methyl-1-phenylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H16N6S/c1-13-8-10-15(11-9-13)18-22-23-20-26(18)24-19(27-20)17-12-21-25(14(17)2)16-6-4-3-5-7-16/h3-12H,1-2H3 |
InChI Key |
CMPKJZWOCMEKPY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=C(N(N=C4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=C(N(N=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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